(2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
(2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dinitrophenyl group and a fluorophenyl piperazine moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound has shown potential as a therapeutic agent. Its derivatives are being investigated for their antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the nitro and fluoro groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone
- [4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
Uniqueness
What sets (2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of a dinitrophenyl group and a fluorophenyl piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15FN4O5 |
---|---|
Molecular Weight |
374.32 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15FN4O5/c18-12-1-3-13(4-2-12)19-7-9-20(10-8-19)17(23)15-6-5-14(21(24)25)11-16(15)22(26)27/h1-6,11H,7-10H2 |
InChI Key |
OOXDYYTXNJEAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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